Ethyl 2-(3-methoxybenzamido)thiazole-4-carboxylate
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Overview
Description
Ethyl 2-(3-methoxybenzamido)thiazole-4-carboxylate is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Mechanism of Action
Target of Action
The primary target of Ethyl 2-(3-methoxybenzamido)thiazole-4-carboxylate is the bacterial enzyme UDP-N-acetylmuramate/L-alanine ligase . This enzyme catalyzes the reaction of peptidoglycan synthesis by first amino acid addition to peptidoglycan sugar moiety . Peptidoglycan is a key element for bacterial cell wall .
Mode of Action
The compound interacts with its target enzyme, UDP-N-acetylmuramate/L-alanine ligase, and acts as an antagonist . By targeting this ligase enzyme, the bacterial cell integrity can be dismantled, ultimately resulting in bacterial cell death .
Biochemical Pathways
The compound affects the peptidoglycan synthesis pathway, which is crucial for bacterial cell wall formation . By inhibiting the UDP-N-acetylmuramate/L-alanine ligase enzyme, the compound disrupts the synthesis of peptidoglycan, leading to the loss of bacterial cell wall integrity and subsequent cell death .
Result of Action
The compound exhibits significant antibacterial potential . It has shown to be effective against both gram-positive and gram-negative bacteria, including Staphylococcus epidermidis, Pseudomonas aeruginosa, Staphylococcus aureus, and Escherichia coli . The compound also exhibits antifungal potential against Candida glabrata and Candida albicans .
Biochemical Analysis
Biochemical Properties
Ethyl 2-(3-methoxybenzamido)thiazole-4-carboxylate plays a role in biochemical reactions, interacting with enzymes, proteins, and other biomolecules
Cellular Effects
It is hypothesized that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(3-methoxybenzamido)thiazole-4-carboxylate typically involves the reaction of ethyl 2-aminothiazole-4-carboxylate with 3-methoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-methoxybenzamido)thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group on the benzamide moiety can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether under reflux.
Substitution: Sodium hydride in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
Ethyl 2-(3-methoxybenzamido)thiazole-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antibacterial, antifungal, and anticancer compounds.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Chemical Biology: It serves as a probe to study biochemical pathways and mechanisms.
Industrial Applications: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Ethyl 2-(3-methoxybenzamido)thiazole-4-carboxylate can be compared with other thiazole derivatives:
Ethyl 2-aminothiazole-4-carboxylate: A precursor in the synthesis of this compound, used in similar applications.
2-Aminothiazole: A simpler thiazole derivative with broad applications in medicinal chemistry.
Thiazole-4-carboxylic acid: Another related compound used in the synthesis of various heterocyclic compounds.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
ethyl 2-[(3-methoxybenzoyl)amino]-1,3-thiazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S/c1-3-20-13(18)11-8-21-14(15-11)16-12(17)9-5-4-6-10(7-9)19-2/h4-8H,3H2,1-2H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZUMSXZSZBQVMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC(=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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